N-Hydrazinocarbonylmethyl-2-trifluoromethyl-benzamide

Cystathionine β-lyase inhibition IC₅₀ potency Structure-activity relationship

N-Hydrazinocarbonylmethyl-2-trifluoromethyl-benzamide (CAS 887202-54-2, molecular formula C₁₀H₁₀F₃N₃O₂, MW 261.20) is a synthetic hydrazide-containing benzamide derivative that functions as a covalent, slow-binding inhibitor of bacterial cystathionine β-lyase (CBL, EC 4.4.1.13). Identified through a high-throughput screen of 50,000 small molecules and subsequently optimized via structure-guided analog synthesis, this compound—designated compound 18 in the seminal Ejim et al.

Molecular Formula C10H10F3N3O2
Molecular Weight 261.204
CAS No. 887202-54-2
Cat. No. B2910499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydrazinocarbonylmethyl-2-trifluoromethyl-benzamide
CAS887202-54-2
Molecular FormulaC10H10F3N3O2
Molecular Weight261.204
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCC(=O)NN)C(F)(F)F
InChIInChI=1S/C10H10F3N3O2/c11-10(12,13)7-4-2-1-3-6(7)9(18)15-5-8(17)16-14/h1-4H,5,14H2,(H,15,18)(H,16,17)
InChIKeyWUBIJSKYXHYREU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Hydrazinocarbonylmethyl-2-trifluoromethyl-benzamide (CAS 887202-54-2): A Validated Slow-Binding Inhibitor of Bacterial Cystathionine β-Lyase for Antimicrobial Probe Development


N-Hydrazinocarbonylmethyl-2-trifluoromethyl-benzamide (CAS 887202-54-2, molecular formula C₁₀H₁₀F₃N₃O₂, MW 261.20) is a synthetic hydrazide-containing benzamide derivative that functions as a covalent, slow-binding inhibitor of bacterial cystathionine β-lyase (CBL, EC 4.4.1.13) [1]. Identified through a high-throughput screen of 50,000 small molecules and subsequently optimized via structure-guided analog synthesis, this compound—designated compound 18 in the seminal Ejim et al. (2007) study—targets the pyridoxal 5'-phosphate (PLP) cofactor of CBL, an enzyme essential for methionine biosynthesis that is absent in mammals, making it a validated chemical probe for antimicrobial target exploration [2]. The compound's 3D binding mode has been determined by X-ray crystallography at 1.78 Å resolution (PDB 2FQ6), revealing a covalent PLP–inhibitor adduct and a distinctive benzamide ring orientation driven by the ortho-trifluoromethyl substituent [3].

Why CBL Inhibitor Scaffolds Are Not Interchangeable: The Critical Role of Ortho-Substituent Chemistry in N-Hydrazinocarbonylmethyl-2-trifluoromethyl-benzamide


Substitution of N-Hydrazinocarbonylmethyl-2-trifluoromethyl-benzamide with a close structural analog—even one differing by a single ring substituent—is not functionally neutral. The primary evidence comes from a direct crystallographic and biochemical comparison with compound 1 (N-hydrazinocarbonylmethyl-2-nitro-benzamide), which differs solely at the ortho position of the benzamide ring (nitro vs. trifluoromethyl) [1]. Despite this minimal structural change, the trifluoromethyl analog achieves approximately 50-fold greater enzyme inhibition potency [2]. X-ray structures of both compounds in complex with CBL (PDB 2FQ6 and 2GQN, respectively) reveal that the trifluoromethyl group induces an ~180° rotation of the benzamide ring, establishing three additional hydrogen bonds with active-site residues (Tyr111, Tyr238, and Arg58) that are absent in the nitro analog complex [1]. Furthermore, the compound class bifurcates into two mechanistically distinct inhibitor types: covalent slow-binding hydrazides (including this compound) and reversible mixed-type inhibitors. These differ fundamentally in their interaction kinetics, cofactor modification, and susceptibility to active-site competition, meaning that interchanging across mechanistic classes would produce non-comparable experimental outcomes [1].

N-Hydrazinocarbonylmethyl-2-trifluoromethyl-benzamide: Head-to-Head Quantitative Differentiation Data for Scientific Selection


50-Fold Superior CBL Inhibition Potency Versus the 2-Nitro-Benzamide Parent Scaffold (Compound 1)

In the focused analog library study by Ejim et al. (2007), N-Hydrazinocarbonylmethyl-2-trifluoromethyl-benzamide (compound 18) demonstrated an IC₅₀ of 79 nM against purified E. coli CBL [1]. Its direct structural comparator, compound 1 (N-Hydrazinocarbonylmethyl-2-nitro-benzamide), which carries an ortho-nitro group in place of the ortho-trifluoromethyl group, exhibited an IC₅₀ that was approximately 50-fold higher, as explicitly stated: 'One of these, 18, exhibited a 50-fold improved inhibition of CBL' [2]. This translates to an estimated IC₅₀ of approximately 4 µM for compound 1, consistent with the micromolar range reported for the initial screening hits [2]. Both compounds share the identical hydrazinocarbonylmethyl-benzamide core, isolating the potency differential to the single ortho-substituent change.

Cystathionine β-lyase inhibition IC₅₀ potency Structure-activity relationship Antimicrobial target validation

Distinct Slow-Binding, Covalent PLP-Adduct Mechanism Versus Reversible Mixed-Type CBL Inhibitors

N-Hydrazinocarbonylmethyl-2-trifluoromethyl-benzamide belongs to the hydrazide class of CBL inhibitors (compounds 1–7 and 14–23 in the Ejim study), all of which covalently modify the PLP cofactor and display slow-binding inhibition kinetics characterized by progressive, time-dependent onset of enzyme inhibition [1]. This mechanism is fundamentally distinct from the second class of CBL inhibitors identified in the same screen (compounds 9–13), which act as classical reversible, mixed-type inhibitors that do not alter the CBL UV–visible spectrum (i.e., do not form covalent PLP adducts) [1]. The slow-binding kinetics of compound 18 are sufficiently rapid—in contrast to compound 5, which required stopped-flow analysis—that the paper notes the formation of the ESI* complex occurs rapidly, precluding standard steady-state progress-curve analysis [2]. This mechanistic distinction carries direct experimental consequences: reversible inhibitors exhibit competitive behavior with substrate and are sensitive to substrate concentration, while slow-binding covalent PLP adduct formers display time-dependent potency that is less readily reversed by substrate competition.

Slow-binding inhibition Covalent PLP adduct Enzyme kinetics Mechanism of action

Structurally Resolved Binding Mode: Three Additional Hydrogen Bonds and 180° Benzamide Ring Rotation Versus the 2-Nitro Analog

Co-crystal structures of CBL with both the trifluoromethyl compound (PDB 2FQ6, 1.78 Å resolution) and the nitro analog (PDB 2GQN, 1.80 Å resolution) provide atomic-level evidence for the structural origin of the potency differential [1]. In the 2FQ6 structure, the ortho-trifluoromethyl group of compound 18 rotates the benzamide ring by approximately 180° relative to the orientation observed for compound 1 in 2GQN [2]. This conformational rearrangement repositions the electronegative –CF₃ group into van der Waals contact with Tyr238 and Arg58, while simultaneously enabling a new hydrogen bond between Tyr111 and the N4 atom of the hydrazide moiety. Together, compound 18 forms three additional hydrogen bonds with CBL active-site residues compared to compound 1, without loss of van der Waals contacts [3]. Despite the enhanced interaction network, both compounds bury essentially identical surface areas (difference of only 33 Ų), underscoring that the potency gain arises from optimized interaction quality rather than increased buried surface [3].

X-ray crystallography Protein-ligand interactions Structure-based drug design PLP cofactor adduct

Nanomolar Potency Within the Focused Benzamide Analog Library: Compound 18 Ranks Among the Two Most Potent Derivatives

The Ejim et al. study synthesized a focused library of 10 analogs (compounds 14–23) of compound 1, systematically varying the benzamide substituent to probe the hydrophobic pocket adjacent to the PLP binding site [1]. Among these analogs, only two compounds achieved nanomolar IC₅₀ values: compound 18 (2-trifluoromethyl, IC₅₀ = 79 nM) and compound 21 (2,3,5-trifluoro-4-methoxy-benzamide) [2]. The remaining benzamide derivatives, including unsubstituted (compound 14), 2-chloro (compound 15), 2,4-dichloro (compound 16), 4-chloro (compound 17), 3-nitro (compound 19), and 2,4-dimethoxy (compound 20) variants, all exhibited IC₅₀ values comparable to the parent compound 1 (micromolar range) [2]. Naphthyl substituents (compounds 22 and 23) were explicitly noted as poor inhibitors, demonstrating that the benzamide scaffold is essential for activity [2]. Both nanomolar compounds retained the PLP-binding spectral signature, confirming that the potency improvement was achieved without loss of the covalent cofactor modification mechanism [2].

Analog library SAR Benzamide derivatives Nanomolar inhibitor Focused library optimization

Target Selectivity Profile: CBL Inhibition Without Human Ortholog Cross-Reactivity in the Methionine Biosynthesis Pathway

The therapeutic rationale for targeting bacterial CBL rests on its absence in mammals: methionine biosynthesis is essential for bacterial growth and virulence but is not present in human cells, which obtain methionine from dietary sources [1]. The Ejim et al. study evaluated antimicrobial activity of compound 18 and its analogs against E. coli (ATCC 25922) and Candida albicans (ATCC 90028), reporting MIC values of 128 µg/mL for compound 18 against both organisms in the presence and absence of supplemented methionine [2]. While the MIC values indicate modest direct antimicrobial activity—the authors explicitly note that 'antimicrobial activity did not correlate with CBL IC₅₀s' [2]—the compound's value proposition lies in its utility as a potent, selective biochemical probe for CBL enzyme function and target validation studies, rather than as a mature antimicrobial agent. The absence of the CBL target in mammalian cells provides an inherent selectivity advantage for the compound in cellular pathway dissection experiments comparing bacterial versus mammalian methionine metabolism [1].

Target selectivity Methionine biosynthesis Antibiotic target Mammalian safety

Commercially Accessible High-Purity Research Material With Defined Physicochemical Identity

N-Hydrazinocarbonylmethyl-2-trifluoromethyl-benzamide is commercially available from reputable research chemical suppliers with defined purity specifications and supporting analytical documentation. Fluorochem Ltd. (Product Code F494652) supplies the compound at 95.0% purity with documented IUPAC name (N-(2-hydrazinyl-2-oxoethyl)-2-(trifluoromethyl)benzamide), canonical SMILES (NNC(=O)CNC(=O)C1=CC=CC=C1C(F)(F)F), InChI Key (WUBIJSKYXHYREU-UHFFFAOYSA-N), and MDL Number (MFCD04440792) . The compound is classified under GHS07 with documented hazard statements (H302, H315, H319, H335) and precautionary guidance, providing regulatory transparency for institutional procurement . The ChEMBL database cross-references this compound under CHEMBL219268, and it is also indexed as BDBM50370860 in BindingDB, enabling literature traceability for assay data [1]. This level of publicly documented identity and purity characterization supports reproducibility in academic and industrial research settings.

Compound procurement Purity specification Analytical characterization Research-grade chemical

Procurement-Linked Application Scenarios for N-Hydrazinocarbonylmethyl-2-trifluoromethyl-benzamide Based on Quantitative Differentiation Evidence


Biochemical Assay Development: High-Sensitivity CBL Enzyme Inhibition Screening

Researchers developing in vitro CBL inhibition assays requiring nanomolar sensitivity should select this compound as the preferred positive control inhibitor. With an IC₅₀ of 79 nM [1], it provides a >50-fold dynamic range advantage over the nitro parent scaffold (compound 1, estimated IC₅₀ ≈ 4 µM) for establishing assay windows, Z'-factor determinations, and inhibitor dose-response benchmarks [2]. Its rapid PLP adduct formation kinetics (relative to the slower compound 5) enable practical pre-incubation protocols of ≤10 minutes in standard 96-well or 384-well DTNB-coupled homocysteine detection formats [3]. The commercially available 95% purity material (Fluorochem F494652) supports assay reproducibility across multi-plate screening campaigns .

Structure-Based Drug Design: CBL Active-Site Templating for Fragment Growing

The high-resolution co-crystal structure (PDB 2FQ6, 1.78 Å) with well-defined electron density for the PLP–inhibitor adduct and the surrounding water network provides an experimentally validated starting point for fragment-based or structure-guided optimization [1]. The identification of 15 ordered water molecules in the substrate-binding cleft of the 2FQ6 complex suggests multiple displaceable water sites that could be targeted for affinity improvement [2]. The structural comparison with PDB 2GQN (nitro analog) reveals the precise molecular determinants of the 50-fold potency difference—specifically, the Tyr111–N4 hydrogen bond and the Tyr238/Arg58 contacts that are unique to the trifluoromethyl compound [3]. Computational chemists and structural biologists should prioritize 2FQ6 over 2GQN for docking studies and pharmacophore modeling when the goal is to design next-generation CBL inhibitors with improved target engagement [1].

Chemical Biology Target Validation: Methionine Biosynthesis Pathway Dissection in Bacterial Models

For functional genomics and chemical genetics studies aiming to validate CBL as an essential target in methionine auxotrophy models, this compound serves as a selective biochemical probe distinct from genetic knockouts [1]. The covalent, slowly reversible nature of PLP adduct formation provides sustained target engagement in bacterial cell-based assays, though users should note the 1,600-fold gap between enzyme IC₅₀ (79 nM) and E. coli MIC (128 µg/mL), which likely reflects permeability or efflux limitations [2]. The compound should be used in combination with methionine supplementation rescue experiments: restoration of bacterial growth in the presence of exogenous methionine confirms on-target CBL inhibition, while lack of rescue suggests off-target effects [2]. The absence of the CBL target in mammalian cells makes this compound suitable for counterscreens assessing bacterial versus mammalian cytotoxicity in co-culture or infection models [1].

Medicinal Chemistry SAR Campaigns: Core Scaffold Retention With Modifications Targeting the Water-Filled Substrate Cleft

Medicinal chemistry teams pursuing CBL inhibitor lead optimization should use compound 18 as the core scaffold for further derivatization, based on its position as one of only two nanomolar-potency compounds in the 10-member analog library and the only one with a full structural biology dataset [1]. The Ejim et al. authors explicitly note that the binding of compound 18 'leaves 15 or more water molecules in the substrate-binding cleft of CBL' and that 'one would expect increased affinity and specificity for CBL by further modifications to 18 if these could displace the ordered waters' [2]. This provides a clear, data-driven vector for chemical modification. Procurement of gram-scale quantities (available from Fluorochem at 1 g size) supports medicinal chemistry efforts requiring multi-step derivatization of the hydrazinocarbonylmethyl-benzamide core [3], while retaining the critical ortho-trifluoromethyl substituent that drives the favorable ring rotation and hydrogen-bond network [1].

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